N-(4-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide
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Overview
Description
N-(4-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide typically involves the following steps:
Sulfonamide Formation: The reaction of the acetylated phenyl compound with a sulfonamide derivative.
Benzylation and Isopropylation:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Common techniques include:
Refluxing: To maintain the reaction temperature.
Purification: Using recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the acetyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying enzyme inhibition or protein interactions.
Medicine: Potential use as an antibacterial or antifungal agent.
Industry: In the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide likely involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
N-(4-acetylphenyl)sulfonamide: Lacks the benzyl and isopropyl groups.
N-benzyl-N-isopropylsulfonamide: Lacks the acetylphenyl group.
Uniqueness
N-(4-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-18(2)27(17-20-7-5-4-6-8-20)32(30,31)24-15-11-22(12-16-24)25(29)26-23-13-9-21(10-14-23)19(3)28/h4-16,18H,17H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMMIAPHKZWSFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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